2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Description
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring:
- A thienopyrimidine core (a fused thiophene-pyrimidine ring system) substituted at position 3 with a 3,4-dimethylbenzyl group.
- A sulfanyl (-S-) linker at position 2, connected to an acetamide side chain.
- An N-(2-fluorophenyl) substitution on the acetamide group.
Thienopyrimidines are pharmacologically significant scaffolds known for their kinase inhibitory, antimicrobial, and anticancer activities . The 3,4-dimethylbenzyl group may enhance lipophilicity and membrane permeability, while the 2-fluorophenyl acetamide moiety could influence target binding through electronic effects. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve nucleophilic substitution of thiol-containing pyrimidines with halogenated acetamides .
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-14-7-8-16(11-15(14)2)12-27-22(29)21-19(9-10-30-21)26-23(27)31-13-20(28)25-18-6-4-3-5-17(18)24/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVRVFVCVNZEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 3,4-dimethylbenzyl group and the 2-fluorophenylacetamide moiety. Common reagents used in these steps include thionyl chloride, dimethylformamide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with altered biological activity.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound’s potential therapeutic effects could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Observations:
Pyrimidine derivatives with methyl groups (e.g., ) may exhibit enhanced metabolic stability due to reduced oxidative susceptibility.
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group (target) and 2-CF3-phenyl () introduce EWGs, which could strengthen hydrogen bonding or dipole interactions with targets.
Physical Properties: Melting points vary significantly (e.g., 230–232°C for vs. 302–304°C for a non-thienopyrimidine analog in ), suggesting substituents influence crystallinity.
The 2-fluorophenyl group in the target may mimic tyrosine residues in kinase ATP pockets.
Theoretical Considerations
The lumping strategy (grouping structurally similar compounds) supports comparing these analogs, as shared cores (e.g., thienopyrimidine) suggest overlapping physicochemical behaviors. However, substituent variations lead to divergent properties:
Biological Activity
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Biological Activity
Research indicates that compounds with thienopyrimidine structures often exhibit a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that thienopyrimidine derivatives can possess potent antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Enterococcus faecium. The introduction of specific substituents significantly enhances their activity against these pathogens.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 3h | S. aureus | 1 |
| 7 | E. faecium | 2 |
These results suggest that the presence of electron-withdrawing groups like fluorine may enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy.
Anticancer Activity
In vitro studies have reported that this compound exhibits anticancer properties against various cancer cell lines, including Caco-2 and A549 cells. The following table summarizes the findings:
| Cell Line | Compound Effect | Viability (%) |
|---|---|---|
| Caco-2 | 39.8 | Decreased |
| A549 | 56.9 | Decreased |
The results indicate that the compound significantly reduces cell viability in comparison to untreated controls, highlighting its potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the thienopyrimidine core.
- Introduction of the sulfanyl group.
- Functionalization with the acetamide moiety.
These steps are crucial for achieving the desired biological activity and structural integrity of the compound.
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thienopyrimidine derivatives. For example:
- A study demonstrated that compounds with a 4-chloro substituent showed significantly improved antimicrobial activity compared to those with fluoro or bromo groups .
- Another research highlighted that specific substitutions on the phenyl ring could lead to increased lipophilicity and better cellular penetration, which is essential for antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
